molecular formula C11H15N5Na3O13P3 B12388876 trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate

trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate

Cat. No.: B12388876
M. Wt: 587.15 g/mol
InChI Key: PZFBXLDUBWIHCT-BCYSCTGWSA-K
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Description

Trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate is a complex chemical compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple phosphoryl and amino groups, making it a subject of interest in both chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the purine base, followed by the attachment of the oxolan ring and subsequent phosphorylation steps. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography and crystallization to achieve the required product quality. The industrial synthesis also emphasizes safety and environmental considerations, ensuring that the production process is both efficient and sustainable.

Chemical Reactions Analysis

Types of Reactions

Trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorylated derivatives.

    Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to optimize yield and selectivity.

Major Products

The major products formed from these reactions include various phosphorylated and hydroxylated derivatives, which can be further utilized in different applications.

Scientific Research Applications

Trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Plays a role in biochemical studies, particularly in the investigation of nucleotide analogs and their interactions with enzymes.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, affecting various biochemical pathways. Its phosphorylated groups play a crucial role in these interactions, facilitating the formation of stable complexes with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Disodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate
  • Monosodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate

Uniqueness

Trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate is unique due to its higher degree of phosphorylation, which enhances its reactivity and binding affinity in biochemical applications. This makes it particularly valuable in research focused on nucleotide analogs and their therapeutic potential.

Properties

Molecular Formula

C11H15N5Na3O13P3

Molecular Weight

587.15 g/mol

IUPAC Name

trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate

InChI

InChI=1S/C11H18N5O13P3.3Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22;;;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19);;;/q;3*+1/p-3/t4-,6?,7+,10-;;;/m1.../s1

InChI Key

PZFBXLDUBWIHCT-BCYSCTGWSA-K

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)(CP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(CP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+]

Origin of Product

United States

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